N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide
Description
N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide is a sulfonamide derivative containing an isoquinoline core substituted at the 5-position with a sulfonamide group. The compound features a cyclohexylamine moiety and a 3-phenylpropyl chain as its N-alkyl substituents.
Properties
CAS No. |
651307-56-1 |
|---|---|
Molecular Formula |
C24H29N3O2S |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-(3-aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C24H29N3O2S/c25-21-11-5-12-22(17-21)27(16-6-9-19-7-2-1-3-8-19)30(28,29)24-13-4-10-20-18-26-15-14-23(20)24/h1-4,7-8,10,13-15,18,21-22H,5-6,9,11-12,16-17,25H2 |
InChI Key |
SFECRHGOVPGJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the sulfonamide group and the attachment of the 3-aminocyclohexyl and 3-phenylpropyl groups. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups within the molecule to more oxidized states.
Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Compounds
Structural Analogues in the Evidence
The evidence highlights two structurally related sulfonamides:
Compound A : N-(3-Aminopropyl)-N-[3-(3-methylsulfonylphenyl)propyl]isoquinoline-5-sulfonamide ()
- Molecular Formula : C22H27N3O4S2
- Key Features: Aminopropyl group: Replaces the aminocyclohexyl group in the target compound, reducing steric bulk.
Compound B : N-(3-Aminocyclohexyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide ()
- Cyclohexylamine group: Shared with the target compound, suggesting similar conformational preferences in binding interactions .
Structural and Functional Differences
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Isoquinoline-5-sulfonamide | Isoquinoline-5-sulfonamide | Isoquinoline-5-sulfonamide |
| N-Substituent 1 | 3-Aminocyclohexyl | 3-Aminopropyl | 3-Aminocyclohexyl |
| N-Substituent 2 | 3-Phenylpropyl | 3-(3-Methylsulfonylphenyl)propyl | 2-(Thiophen-2-yl)ethyl |
| Molecular Weight | Not explicitly provided | 461.6 g/mol | Not explicitly provided |
| Polarity | Moderate (phenyl + cyclohexylamine) | High (sulfone group) | Moderate (thiophene + cyclohexylamine) |
| Potential Interactions | Hydrophobic (phenyl), hydrogen bonding (amine, sulfonamide) | Hydrogen bonding (sulfone, amine), steric bulk | π-π stacking (thiophene), hydrogen bonding (amine) |
Hypothesized Pharmacological Implications
The cyclohexylamine group could stabilize binding via hydrophobic interactions in enzyme pockets .
Compound A :
- The methylsulfonylphenyl group may increase affinity for polar binding sites (e.g., charged residues in proteases) but reduce bioavailability due to higher polarity .
Compound B :
- The thiophene moiety might improve interactions with aromatic residues in targets like kinases or GPCRs, though its electron-rich nature could alter metabolic stability .
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